![molecular formula C20H24FN3O2S B4734401 N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide](/img/structure/B4734401.png)
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called piperazine derivatives, which have been shown to have various pharmacological effects.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide inhibits EAAT2 by binding to its substrate-binding site. This prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The increased glutamate levels can then activate postsynaptic glutamate receptors, leading to enhanced synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide are primarily related to its inhibition of EAAT2. By increasing extracellular glutamate levels, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide can enhance synaptic transmission and improve cognitive function. However, excessive glutamate release can also lead to excitotoxicity, which can cause neuronal damage and death. Therefore, the dosage and duration of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide treatment need to be carefully controlled to avoid adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide is its selectivity for EAAT2. This allows researchers to specifically target this transporter and study its role in various physiological processes. However, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide is also a potent inhibitor of other EAAT subtypes, which can complicate the interpretation of experimental results. Additionally, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide research. One area of interest is the development of more potent and selective EAAT2 inhibitors. This could lead to the development of more effective treatments for neurological disorders that involve dysregulation of glutamate signaling. Another area of interest is the study of the physiological and pathological roles of EAAT2 in various brain regions. This could provide insights into the mechanisms underlying learning and memory, as well as the pathogenesis of neurological disorders. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and efficacy of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in vivo.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. Dysregulation of glutamate signaling has been implicated in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. By inhibiting EAAT2, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases the extracellular concentration of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-25-17-6-7-18(19(13-17)26-2)22-20(27)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHAPLFRSVSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.